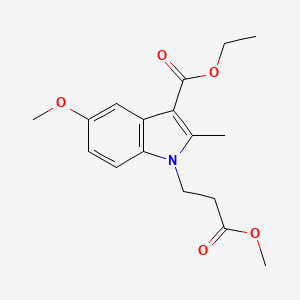![molecular formula C18H19ClN6O3S B11075930 7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11075930.png)
7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloronitrophenyl group and an isopropyl group attached to the thiadiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step reactions. One common method involves the condensation of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under microwave irradiation . This method is advantageous due to its efficiency and environmentally friendly nature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which allows for the rapid and efficient formation of the desired product. The use of solvent-free conditions and ionic liquids can further enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloronitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloronitrophenyl position.
Scientific Research Applications
7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo[3,2-a]pyrimidines and their derivatives, such as:
- 1,3,4-Thiadiazole derivatives
- Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
Uniqueness
What sets 7-[4-(2-CHLORO-6-NIT
Properties
Molecular Formula |
C18H19ClN6O3S |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H19ClN6O3S/c1-11(2)17-21-24-15(26)10-14(20-18(24)29-17)22-6-8-23(9-7-22)16-12(19)4-3-5-13(16)25(27)28/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
VMCJFJKPMJRAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075849.png)
![3-(4-Benzylpiperidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11075864.png)
![12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione](/img/structure/B11075865.png)
![4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B11075880.png)
![2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B11075888.png)
![N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-5-oxo-2-sulfanylidene-3-{[4-(trifluoromethoxy)phenyl]methyl}imidazolidin-4-YL]acetamide](/img/structure/B11075891.png)

![1-(4-Methoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11075909.png)


![N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11075929.png)
![Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11075936.png)
![N-(3-fluorophenyl)-4-{[(2-oxo-2H-chromen-6-yl)sulfonyl]amino}benzamide](/img/structure/B11075941.png)
![2-[7-(methoxycarbonyl)-4-oxo-1,4-dihydroquinolin-2-yl]-1-oxo-1H-inden-3-olate](/img/structure/B11075944.png)
